N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is an organic compound that features both fluorophenyl and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the reductive amination of 2-fluorobenzaldehyde with furan-2-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The fluorophenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used for N-alkylation or N-acylation reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: N-alkylated or N-acylated products.
Scientific Research Applications
Chemistry
In chemistry, N1-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, N1-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl and furan moieties contribute to its binding affinity and specificity, allowing it to effectively interact with its targets.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine
- N~1~-[(2-Bromophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine
- N~1~-[(2-Methylphenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine
Uniqueness
N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
627522-77-4 |
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Molecular Formula |
C14H17FN2O |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N'-(furan-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H17FN2O/c15-14-6-2-1-4-12(14)10-16-7-8-17-11-13-5-3-9-18-13/h1-6,9,16-17H,7-8,10-11H2 |
InChI Key |
RHWDNHLXTNKHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CO2)F |
Origin of Product |
United States |
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